4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Description
4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
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Biological Activity
4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Molecular Formula : C16H16N4O3
- CAS Number : 685109-27-7
- Molar Mass : 312.32 g/mol
- Density : 1.36 g/cm³ (predicted)
- Boiling Point : 552.7 °C (predicted)
- pKa : 2.41 (predicted)
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit anticancer activities. For instance, compounds within this class have been identified as inhibitors of various kinases involved in cancer progression. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through COX enzyme inhibition assays. Preliminary results suggest that this compound can suppress the activity of COX enzymes, which play a critical role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values observed for related compounds indicate significant anti-inflammatory activity, suggesting that this compound may have therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR of pyrazolo[3,4-b]pyridine derivatives highlights the importance of substituents on the aromatic ring and their influence on biological activity. The presence of a methoxy group at the para position of the benzylamine moiety enhances the lipophilicity and potentially increases the compound's binding affinity to target proteins. Studies have shown that modifications to the carboxylic acid group can also affect the potency and selectivity of these compounds against specific biological targets .
Study 1: Anticancer Activity
In a study examining a series of pyrazolo[3,4-b]pyridine derivatives, it was reported that compounds with a similar structure to this compound demonstrated potent inhibition of cell proliferation in various cancer cell lines. The study utilized MTT assays to assess cell viability and found IC50 values ranging from 10 to 30 µM for the most active compounds .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound through carrageenan-induced paw edema models in rats. The results indicated that administration significantly reduced edema compared to control groups, supporting its potential use in treating inflammatory conditions. The mechanism was further elucidated by measuring cytokine levels in serum samples post-treatment, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-20-15-12(9-19-20)14(13(8-18-15)16(21)22)17-7-10-3-5-11(23-2)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,17,18)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEOQOAADDUAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)NCC3=CC=C(C=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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